![molecular formula C11H11NO4S B1386836 4-(2-metoxi-2-oxoetíl)-4H-tieno[3,2-b]pirrol-5-carboxilato de metilo CAS No. 1172909-94-2](/img/structure/B1386836.png)
4-(2-metoxi-2-oxoetíl)-4H-tieno[3,2-b]pirrol-5-carboxilato de metilo
Descripción general
Descripción
Pyrrole is a biologically active scaffold known for its diverse range of activities . The combination of different pharmacophores in a pyrrole ring system can lead to the formation of more active compounds . Pyrrole-containing analogs are considered potential sources of biologically active compounds and can be found in many natural products .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by a five-membered ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For example, the presence of 2-methoxy-2-oxoethyl and methyl carboxylate groups in α-position enables the cyclisation with hydrazine to afford a ring with either N-aminoimide or N,N’-diacylhydrazine structural units .
Aplicaciones Científicas De Investigación
Descubrimiento y Desarrollo de Fármacos
El anillo de pirrolidina, una estructura central en el 4-(2-metoxi-2-oxoetíl)-4H-tieno[3,2-b]pirrol-5-carboxilato de metilo, se utiliza ampliamente en la química medicinal. Su naturaleza saturada permite una exploración eficiente del espacio farmacoforo debido a la hibridación sp3, contribuyendo a la estereoquímica de las moléculas y aumentando la cobertura tridimensional . Este compuesto se puede utilizar para diseñar nuevos compuestos biológicamente activos con posibles aplicaciones terapéuticas.
Agentes Antiinflamatorios
Los compuestos con el anillo de pirrolidina se han investigado por sus propiedades antiinflamatorias. Por ejemplo, los derivados caracterizados por una porción de pirazolin-5-ona han mostrado una inhibición selectiva de las enzimas COX-2, que son objetivos clave en el desarrollo de fármacos antiinflamatorios .
Investigación Anticancerígena
Los análogos de pirrolidina, incluidos los similares al this compound, se han estudiado por sus propiedades anticancerígenas. Estos compuestos se pueden diseñar para atacar vías específicas involucradas en la proliferación y supervivencia de las células cancerosas .
Terapéutica Antiviral
El andamiaje de pirrolidina también se sabe que inhibe la transcriptasa inversa en el VIH-1 y las proteínas quinasas de las polimerasas de ADN celulares. Esto lo convierte en una estructura valiosa para el desarrollo de agentes antivirales, particularmente aquellos dirigidos a retrovirus como el VIH .
Agentes Antituberculosos
La investigación ha demostrado que ciertos derivados de pirrolidina pueden actuar como potentes agentes antituberculosos. Estos compuestos inhiben proteínas esenciales en Mycobacterium tuberculosis, como la peptidasa ClpP1P2, que es crucial para la supervivencia de la bacteria .
Síntesis Química y Metodología
El compuesto en cuestión se puede utilizar en síntesis química como un bloque de construcción para moléculas más complejas. Su reactividad y características estructurales lo hacen adecuado para construir diversos compuestos heterocíclicos, que son esenciales en diversas metodologías de síntesis química .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate is a complex compound with potential biological activity. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate may also interact with various biological targets.
Mode of Action
For instance, indole derivatives, which share structural similarities with this compound, have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds, it is plausible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
Similar compounds, such as indole derivatives, have been found to have good bioavailability , suggesting that this compound may also exhibit favorable pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may also have significant biological effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby affecting their activity .
Cellular Effects
The effects of Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in apoptosis and cell proliferation . Additionally, it can alter metabolic fluxes, leading to changes in cellular energy balance .
Molecular Mechanism
At the molecular level, Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or reduced oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects are often observed, where a specific dosage range is required to achieve the desired outcome without causing harm .
Metabolic Pathways
Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic fluxes and alter metabolite levels within the cell. For instance, it may enhance the activity of enzymes involved in detoxification processes, leading to increased clearance of reactive oxygen species .
Transport and Distribution
The transport and distribution of Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, as it may preferentially accumulate in certain tissues .
Subcellular Localization
Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as it may interact with specific biomolecules within these compartments .
Propiedades
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-15-10(13)6-12-7-3-4-17-9(7)5-8(12)11(14)16-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLCGSKMWRNUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C1C(=O)OC)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


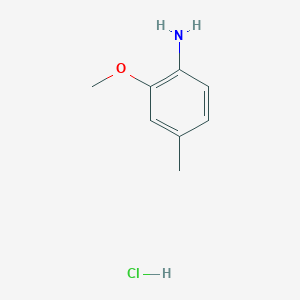
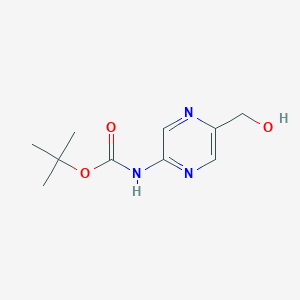
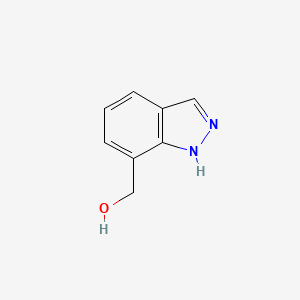

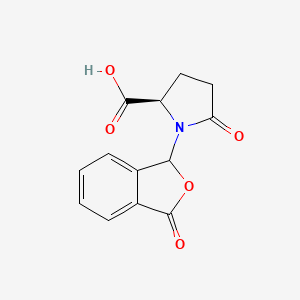

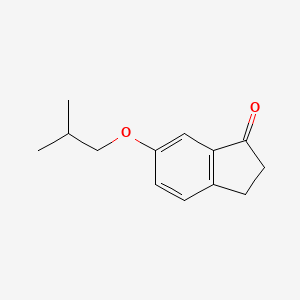


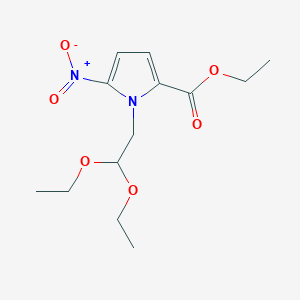

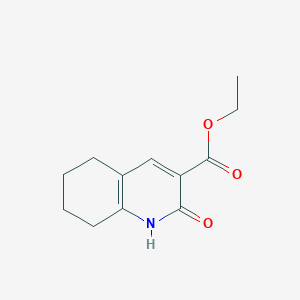

![3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386776.png)
